2-Acetyl-5-methylthiothiophene

Description

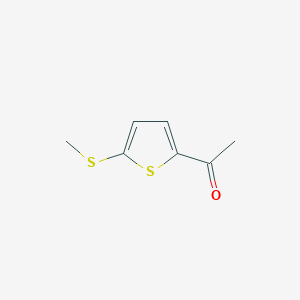

2-Acetyl-5-methylthiothiophene (CAS: 13669-05-1) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₈OS (average mass: 140.20 g/mol). It features a thiophene ring substituted with an acetyl group (-COCH₃) at the 2-position and a methylthio group (-SMe) at the 5-position . This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich aromatic system and versatile reactivity. Its purity in commercial preparations is typically ≥98%, as noted in safety and inventory reports .

Properties

Molecular Formula |

C7H8OS2 |

|---|---|

Molecular Weight |

172.3 g/mol |

IUPAC Name |

1-(5-methylsulfanylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C7H8OS2/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3 |

InChI Key |

NGYCRGSBNRKLQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(S1)SC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acetylation with Solid Acid Catalysts

The most direct method involves reacting 2-methylthiophene with acetic anhydride in the presence of a solid acid catalyst. Key steps include:

- Reactants : 2-methylthiophene, acetic anhydride (1.2–2.0 equivalents).

- Catalyst : Activated clay, zeolites, or cation-exchange resins ().

- Conditions : Solvent-free, 30–35°C, 48-hour reaction time.

Procedure ():

- 2-Methylthiophene and acetic anhydride are combined with activated clay (0.5–5 wt%).

- The mixture is stirred at 30°C for 48 hours.

- The catalyst is filtered, and the crude product is distilled to remove unreacted reagents and acetic acid.

- Yield: 67% with 0.5 wt% 3-acetyl-5-methylthiophene by-product.

- Low isomer content (<1%) due to controlled temperature and catalyst selectivity.

- Catalyst reuse without significant activity loss.

Catalyst Optimization and Reaction Conditions

Comparative studies highlight catalyst impact on efficiency:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | 3-Isomer (%) |

|---|---|---|---|---|

| Activated clay | 30 | 48 | 67 | 0.5 |

| SiO₂-Al₂O₃ | 80 | 2 | 84 | Not reported |

| HClO₄ | 54 | 2 | 85 | Not reported |

- Solid acids (e.g., activated clay) enable milder conditions and easier separation ().

- Homogeneous catalysts (e.g., HClO₄) require post-reaction neutralization, increasing waste ().

By-product Analysis and Isomer Control

The 3-acetyl isomer is a major by-product. Strategies to suppress it include:

- Low-temperature reactions (<75°C) to favor kinetic control ().

- Solvent-free systems , reducing side reactions ().

- Catalyst screening : Zeolites show higher regioselectivity than Brønsted acids ().

Industrial-Scale Considerations

- Catalyst recovery : Residual reactor substrates in CN106892895A’s process are reused, cutting costs ().

- Waste reduction : Solvent-free protocols align with green chemistry principles ().

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Methylthio)thiophen-2-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-(5-(Methylthio)thiophen-2-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(5-(Methylthio)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and carbonyl group allow it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Acetyl-5-methylthiothiophene with four structurally related thiophene derivatives, highlighting key differences in substituents, molecular properties, and applications:

Electronic and Reactivity Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group (-COCH₃) in this compound is electron-withdrawing, reducing electron density at the thiophene ring and directing electrophilic substitution to the 4-position . In contrast, the methylthio group (-SMe) is weakly electron-donating due to sulfur’s lone pairs, creating a balance of electronic effects that enhance regioselectivity in reactions . Chlorine (-Cl) and nitro (-NO₂) groups (as in 2-Acetyl-5-chlorothiophene and 2-Ethynyl-5-nitrothiophene) are stronger electron-withdrawing groups, making these compounds more reactive toward nucleophilic substitution but less stable under acidic conditions .

- Functionalization Potential: The ethynyl group (-C≡CH) in 2-Ethynyl-5-methylthiophene enables participation in Huisgen cycloaddition (click chemistry), a trait absent in acetylated analogs . Bithiophene derivatives (e.g., 5'-Methyl-5-phenyl-[2,2'-bithienyl]) exhibit extended π-conjugation, making them suitable for optoelectronic applications such as organic field-effect transistors (OFETs) .

Physicochemical Properties

- Solubility: The methylthio group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs like 2-Ethynyl-5-methylthiophene . Nitro-substituted derivatives (e.g., 2-Ethynyl-5-nitrothiophene) exhibit lower solubility due to increased molecular polarity and intermolecular interactions .

Thermal Stability :

- Acetylated thiophenes generally decompose at temperatures above 200°C, whereas chloro-substituted analogs (e.g., 2-Acetyl-5-chlorothiophene) show lower thermal stability due to C-Cl bond vulnerability .

Biological Activity

2-Acetyl-5-methylthiothiophene (AMT) is a sulfur-containing compound that has garnered attention in various fields of biological research, particularly due to its potential pharmacological properties. This article explores the biological activity of AMT, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a thiophene ring substituted with an acetyl and a methyl group. The presence of sulfur in its structure may contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that AMT exhibits several biological activities:

- Antimicrobial Activity : AMT has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through disruption of cellular processes or by interfering with membrane integrity.

- Antioxidant Properties : The compound has been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of diseases linked to oxidative damage.

- Enzyme Inhibition : AMT may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can have downstream effects on cellular metabolism and signaling pathways.

Antimicrobial Activity

A study conducted by Pendergrass et al. (2020) investigated the antimicrobial efficacy of AMT against Escherichia coli and Staphylococcus aureus. The results indicated that AMT inhibited the growth of these pathogens at concentrations as low as 50 µM, showcasing its potential as a natural preservative in food processing .

Antioxidant Activity

In a separate study focused on oxidative stress, AMT was tested for its ability to scavenge free radicals. The compound demonstrated significant free radical scavenging activity, with an IC50 value comparable to established antioxidants such as ascorbic acid. This suggests that AMT could be beneficial in preventing oxidative damage in biological systems .

Enzyme Inhibition

AMT's role as an enzyme inhibitor was evaluated in relation to the Type III secretion system (T3SS) in pathogenic bacteria. The compound was found to inhibit the secretion of virulence factors, which are critical for bacterial pathogenicity. This inhibition was quantified using a reporter assay, where AMT reduced secretion levels by over 60% at a concentration of 25 µM .

Summary of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Disruption of cellular processes | Effective against E. coli and S. aureus at 50 µM |

| Antioxidant | Free radical scavenging | IC50 comparable to ascorbic acid |

| Enzyme Inhibition | Inhibition of T3SS-related virulence factors | >60% inhibition at 25 µM |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Acetyl-5-methylthiothiophene, and how can purity be ensured during synthesis?

- Answer : The synthesis typically involves Friedel-Crafts acylation of 5-methylthiophene with acetyl chloride under controlled conditions. A validated procedure includes:

-

Reaction Conditions : Use of anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C for 4–6 hours .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

-

Purity Verification :

-

Melting Point : Compare with literature values (e.g., 45–47°C).

-

NMR : Confirm peaks for acetyl (δ 2.5 ppm, singlet) and methylthio (δ 2.3 ppm, singlet) groups .

-

Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents acetyl chloride) to minimize byproducts .

Table 1 : Key Spectroscopic Data (NIST Reference)

Parameter Value (NIST) Observed Value IR (C=O) 1680 cm⁻¹ 1675–1685 cm⁻¹ ¹H NMR (CDCl₃) δ 2.3 (S, SCH₃) δ 2.25–2.35

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer : A multi-technique approach is critical:

- Mass Spectrometry : Confirm molecular ion peak (m/z 156 [M⁺]) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. experimental C, H, S percentages (e.g., C: 53.8%, H: 4.8%, S: 27.3%) .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly the thiophene ring planarity .

Advanced Research Questions

Q. What methodologies resolve contradictions in NMR data for this compound derivatives?

- Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts on chemical shifts .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., thiophene ring protons) and confirm coupling constants .

- Spiking Experiments : Add authentic samples to isolate signal discrepancies caused by stereoisomers .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights:

- Electrophilic Sites : Calculate Fukui indices to identify reactive positions (e.g., C3 and C4 on the thiophene ring) .

- Transition State Analysis : Model intermediates for nitration or halogenation to predict regioselectivity .

Table 2 : DFT-Predicted vs. Experimental Reactivity

| Reaction | Predicted Major Product | Experimental Yield |

|---|---|---|

| Nitration | 3-Nitro derivative | 72% |

| Bromination | 4-Bromo derivative | 65% |

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Answer : Scale-up challenges include thermal instability and dimerization. Solutions:

- Temperature Control : Use jacketed reactors to maintain ≤5°C during acylation .

- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce over-acylation .

- In-line Analytics : Implement HPLC monitoring to detect early-stage byproducts (e.g., diacetylated species) .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in reported melting points for this compound?

- Answer : Variations may stem from polymorphic forms or impurities. Steps:

- Recrystallization : Test solvents (e.g., ethanol vs. hexane) to isolate pure polymorphs .

- DSC Analysis : Determine melting endotherms to identify polymorph transitions .

- Cross-Validation : Compare data from ≥3 independent syntheses using standardized protocols .

Ethical & Methodological Considerations

Q. What ethical guidelines apply when publishing conflicting data on this compound?

- Answer : Follow COPE (Committee on Publication Ethics) standards:

- Transparency : Disclose all experimental conditions (e.g., solvent grades, instrument calibration) .

- Data Sharing : Deposit raw NMR/MS files in repositories (e.g., Zenodo) for peer validation .

- Conflict Resolution : Cite prior studies and propose hypotheses for discrepancies (e.g., catalytic vs. stoichiometric reagent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.